2-Fluoroethyl methacrylate

Descripción general

Descripción

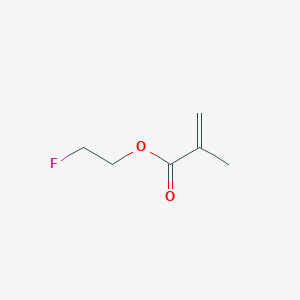

2-Fluoroethyl methacrylate is an organic compound with the molecular formula C₆H₉FO₂. It is a fluorinated methacrylate ester, characterized by the presence of a fluoroethyl group attached to the methacrylate moiety. This compound is used in various applications due to its unique chemical properties, including its ability to undergo polymerization and form copolymers with other monomers .

Mecanismo De Acción

Target of Action

2-Fluoroethyl methacrylate is a chemical compound used in various applications, including as a monomer in polymerization reactions . .

Mode of Action

As a methacrylate, it is known to participate in polymerization reactions, where it can form polymers with various properties depending on the reaction conditions .

Biochemical Pathways

Methacrylates in general are known to be involved in polymerization reactions, leading to the formation of polymers with diverse properties .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability, but this would depend on the specific route of administration and other factors .

Result of Action

The primary result of the action of this compound is the formation of polymers when it undergoes polymerization reactions. These polymers can have a wide range of properties and uses, depending on the specific reaction conditions .

Action Environment

The action of this compound, like other methacrylates, can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can act as catalysts or inhibitors of the polymerization reaction .

Análisis Bioquímico

Biochemical Properties

For example, gelatin methacrylate hydrogels have been shown to interact positively with human osteoblasts

Cellular Effects

The cellular effects of 2-Fluoroethyl methacrylate are also not well-documented. Methacrylates have been shown to influence cell function. For instance, methacrylate-based polymer brushes have been found to affect fibroblast adhesion and morphology

Molecular Mechanism

It is known that methacrylates can bind to biomolecules and influence their function

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Fluoroethyl methacrylate can be synthesized through the esterification reaction between 2-fluoroethanol and methacryloyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

CH2=C(CH3)COCl+FCH2CH2OH→CH2=C(CH3)COOCH2CH2F+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoroethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Addition: The double bond in the methacrylate moiety can undergo addition reactions with various reagents.

Common Reagents and Conditions

Polymerization: Initiated by free radicals, UV light, or heat.

Substitution: Common reagents include nucleophiles such as amines or thiols.

Addition: Reagents like hydrogen bromide (HBr) or bromine (Br₂) can add across the double bond.

Major Products Formed

Polymerization: Poly(this compound) or copolymers with other monomers.

Substitution: Products depend on the nucleophile used, such as fluoroethyl amines or fluoroethyl thiols.

Addition: Dibromo derivatives when reacted with bromine.

Aplicaciones Científicas De Investigación

2-Fluoroethyl methacrylate is used in various scientific research applications, including:

Biology: In the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: As a component in dental materials and bone cements due to its excellent adhesion properties.

Comparación Con Compuestos Similares

Similar Compounds

Methyl methacrylate: Similar in structure but lacks the fluoroethyl group.

Ethyl methacrylate: Similar but with an ethyl group instead of a fluoroethyl group.

2,2,2-Trifluoroethyl methacrylate: Contains a trifluoromethyl group, providing even greater chemical resistance.

Uniqueness

2-Fluoroethyl methacrylate is unique due to the presence of the fluoroethyl group, which imparts a balance of hydrophobicity and chemical resistance without the extreme properties of trifluoromethyl derivatives. This makes it suitable for applications where moderate fluorination is desired .

Actividad Biológica

2-Fluoroethyl methacrylate (2-FEMA) is a fluorinated monomer that has gained attention in various fields, including polymer science and medicinal chemistry, due to its unique chemical properties and potential biological applications. This article reviews the biological activity of 2-FEMA, focusing on its antimicrobial effects, cytotoxicity, and potential therapeutic uses.

2-FEMA is characterized by the presence of a fluorine atom attached to the ethyl group of the methacrylate. This modification enhances the hydrophobicity and chemical stability of the resulting polymers, making them suitable for various applications in drug delivery systems and coatings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 2-FEMA and its derivatives. For instance, research indicates that certain fluorinated methacrylates exhibit significant antibacterial effects against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The MIC values for 2-FEMA derivatives against Staphylococcus aureus ranged from 16 µM to 128 µM, indicating varying degrees of efficacy. The most potent derivatives showed comparable activity to standard antibiotics .

- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with protein synthesis. Scanning Electron Microscopy (SEM) images revealed morphological changes in treated bacteria, suggesting damage to the cell structure .

| Compound | MIC (µM) | Activity Level |

|---|---|---|

| 2-FEMA | 16 | High |

| Derivative A | 32 | Moderate |

| Derivative B | 64 | Moderate |

| Derivative C | 128 | Low |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of 2-FEMA in biological systems. A study involving human cell lines demonstrated that while some concentrations of 2-FEMA exhibited cytotoxic effects, lower concentrations were well tolerated.

- Cell Viability : The viability assays showed that concentrations below 100 µM did not significantly affect cell proliferation, suggesting a potential therapeutic window for its application in drug formulations .

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers tested various concentrations of 2-FEMA against E. coli and S. aureus. The results indicated that at concentrations exceeding the MIC, there was a notable reduction in bacterial viability over a period of 24 hours. The study concluded that 2-FEMA could be developed into an effective antibacterial agent for clinical use .

Case Study 2: Polymer Applications

Another research effort focused on the self-assembly properties of polymers derived from 2-FEMA. These polymers were synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization techniques. The resulting materials demonstrated enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems .

Propiedades

IUPAC Name |

2-fluoroethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSKNCNCLSXMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371986 | |

| Record name | 2-Fluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686-54-4 | |

| Record name | 2-Fluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-fluoroethyl methacrylate interesting for polymer chemistry?

A1: this compound (2FEMA) is a fluorine-containing monomer that exhibits advantageous properties in polymer synthesis. [] Research demonstrates its compatibility with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. [] This allows for the creation of well-defined polymers with controlled molecular weight and narrow polydispersity. [] This control is crucial for tailoring polymer properties for specific applications.

Q2: What are the potential applications of polymers incorporating this compound?

A2: One promising application lies in developing thermally switchable thin films. [] 2FEMA's incorporation into triblock terpolymers, specifically poly(n-butyl methacrylate)-poly(methyl methacrylate)-poly(this compound), has shown potential for this application. [] Furthermore, the presence of fluorine in 2FEMA influences the miscibility of its polymers with other polymers, opening possibilities for creating blends with tailored properties. [] For instance, poly(this compound) shows miscibility with specific poly(alkyl acrylate)s, potentially leading to materials with controlled lower critical solution temperature (LCST) behavior. []

Q3: How does the presence of fluorine in this compound affect its polymer properties?

A3: The introduction of fluorine significantly impacts the properties of polymethacrylates. Studies comparing poly(this compound) with poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) highlight how the degree and position of fluorination alter their miscibility with various polymethacrylates. [] This control over miscibility is crucial for designing polymer blends with desired characteristics. Additionally, research on gamma-radiolysis of poly(this compound) provides insights into its degradation mechanisms and the volatile products formed. [] This information is essential for understanding its long-term stability and potential environmental impact.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.